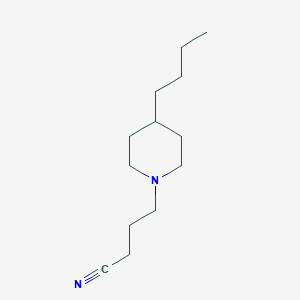

4-(4-Butylpiperidin-1-YL)butanenitrile

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butylpiperidin-1-yl)butanenitrile typically involves the reaction of 4-piperidone with butylamine, followed by the addition of butanenitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Butylpiperidin-1-yl)butanenitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Reagent in Organic Synthesis

4-(4-Butylpiperidin-1-YL)butanenitrile serves as a valuable reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : It can be oxidized to yield corresponding oxides, which may have different reactivity profiles.

- Reduction : The compound can undergo reduction reactions to form amines or other derivatives.

- Substitution Reactions : It can participate in substitution reactions where functional groups are exchanged.

The versatility of this compound makes it suitable for synthesizing complex organic molecules, particularly in pharmaceutical chemistry.

Biological Applications

Interaction with Neurotransmitter Receptors

Research indicates that this compound interacts with neurotransmitter receptors, particularly muscarinic and adrenergic receptors. This interaction suggests potential applications in:

- Cognitive Enhancement : Compounds similar to this compound have been studied for their ability to modulate cholinergic signaling pathways, which are crucial for cognitive functions and memory processes .

- Therapeutic Research : The compound is being investigated for its potential role in treating neurological disorders by targeting specific receptor subtypes.

Medicinal Chemistry

Potential Therapeutic Applications

The compound is being explored for its therapeutic potential in various medical conditions. Notably, it has been linked to:

- Modulation of Inflammatory Responses : Research has shown that similar compounds can act as modulators of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), which plays a critical role in inflammatory responses. This suggests that this compound could be developed into a therapeutic agent targeting inflammation-related diseases .

Industrial Applications

Chemical Intermediate

In industrial settings, this compound is utilized as an intermediate in the synthesis of various chemical products. Its ability to act as a building block for more complex molecules makes it valuable in the production of pharmaceuticals and agrochemicals .

Study on Neurotransmitter Modulation

A study published in a pharmacology journal investigated the effects of this compound on cognitive function through its action on muscarinic receptors. The results indicated that the compound enhances cholinergic signaling, leading to improvements in memory retention and cognitive performance in animal models .

Research on IRAK-4 Modulation

Another significant study focused on the compound's ability to modulate IRAK-4 activity. The findings suggest that this compound could be developed into a therapeutic agent for treating inflammatory diseases by selectively inhibiting IRAK-4, thus providing a targeted approach to therapy .

Wirkmechanismus

The mechanism of action of 4-(4-Butylpiperidin-1-yl)butanenitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Methylpiperidin-1-yl)butanenitrile

- 4-(4-Ethylpiperidin-1-yl)butanenitrile

- 4-(4-Propylpiperidin-1-yl)butanenitrile

Uniqueness

4-(4-Butylpiperidin-1-yl)butanenitrile is unique due to its specific butyl group, which can influence its chemical properties and reactivity. This uniqueness makes it suitable for certain applications where other similar compounds may not be as effective .

Biologische Aktivität

4-(4-Butylpiperidin-1-YL)butanenitrile, also known by its CAS number 244291-78-9, is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

- Molecular Formula : C13H24N2

- Molecular Weight : 208.34 g/mol

- Structure : The compound features a butylpiperidine moiety linked to a butanenitrile group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that compounds with similar structures often exhibit activity as receptor modulators, particularly at muscarinic and adrenergic receptors. This compound's nitrile group may enhance its binding affinity and selectivity for specific targets.

1. Receptor Modulation

Studies have shown that related compounds can act as selective agonists or antagonists at muscarinic receptors, particularly the M1 subtype. For instance, research on similar piperidine derivatives has demonstrated their ability to modulate cholinergic signaling pathways, which are crucial in cognitive functions and memory processes .

2. Neuroprotective Effects

Certain analogs of butylpiperidine derivatives have been investigated for neuroprotective properties. These studies suggest that such compounds may help mitigate neurodegenerative conditions by modulating excitotoxicity and inflammatory responses in neuronal cells .

3. Antinociceptive Properties

Research indicates that compounds structurally related to this compound exhibit antinociceptive effects in animal models. These effects are likely mediated through interactions with pain pathways involving opioid receptors or other analgesic mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives, providing insights into the potential applications of this compound:

Eigenschaften

IUPAC Name |

4-(4-butylpiperidin-1-yl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2/c1-2-3-6-13-7-11-15(12-8-13)10-5-4-9-14/h13H,2-8,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYBXEIOWOSNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCN(CC1)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.